REACTION_CXSMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([Cl:14])=[O:11]
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
|
BrCCCCCCCC(=O)O
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Name
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|
Quantity
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325 mL
|
Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
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Type
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CUSTOM
|
Details
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The mixture was stirred at 60° for 1 hour
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Rate
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UNSPECIFIED
|
RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Excess thionyl chloride distilled off in vacuo
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Type
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DISTILLATION
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Details
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The dark oily residue was distilled
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |